2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(3,4-dimethoxyphenyl)acetamide
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Overview
Description
2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(3,4-dimethoxyphenyl)acetamide is a synthetic organic compound that features a thiophene ring substituted with a chlorine atom and a sulfonyl group, as well as an acetamide moiety attached to a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Chlorination: The thiophene ring is then chlorinated using reagents such as thionyl chloride or sulfuryl chloride.
Sulfonylation: The chlorinated thiophene undergoes sulfonylation using sulfonyl chlorides in the presence of a base like pyridine.
Acetamide Formation: The final step involves the reaction of the sulfonylated thiophene with 3,4-dimethoxyaniline and acetic anhydride to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions can target the nitro groups or the sulfonyl group, converting them to amines or sulfides, respectively.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or sulfides.
Substitution: Thiophene derivatives with various substituents replacing the chlorine atom.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology
In biological research, it may serve as a probe or a ligand in studies involving enzyme interactions or receptor binding.
Medicine
Potential medicinal applications include its use as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound could be used in the synthesis of advanced materials, such as polymers or coatings with specific properties.
Mechanism of Action
The mechanism of action of 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the dimethoxyphenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-bromothiophen-2-yl)sulfonyl)-N-(3,4-dimethoxyphenyl)acetamide
- 2-((5-iodothiophen-2-yl)sulfonyl)-N-(3,4-dimethoxyphenyl)acetamide
- 2-((5-methylthiophen-2-yl)sulfonyl)-N-(3,4-dimethoxyphenyl)acetamide
Uniqueness
The unique combination of the chlorine-substituted thiophene ring and the dimethoxyphenyl acetamide moiety gives 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(3,4-dimethoxyphenyl)acetamide distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)sulfonyl-N-(3,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO5S2/c1-20-10-4-3-9(7-11(10)21-2)16-13(17)8-23(18,19)14-6-5-12(15)22-14/h3-7H,8H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOCTOYSSJQGAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=C(S2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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